Cas no 32000-83-2 (2,4(1H,3H)-Pyrimidinedione,5-bromo-1-cyclohexyl-3,6-dimethyl-)
32000-83-2 structure
Product Name:2,4(1H,3H)-Pyrimidinedione,5-bromo-1-cyclohexyl-3,6-dimethyl-
CAS-nummer:32000-83-2
MF:C12H17BrN2O2
MW:301.179582357407
CID:305591
PubChem ID:208336
Update Time:2025-04-19
2,4(1H,3H)-Pyrimidinedione,5-bromo-1-cyclohexyl-3,6-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,4(1H,3H)-Pyrimidinedione,5-bromo-1-cyclohexyl-3,6-dimethyl-
- 5-bromo-1-cyclohexyl-3,6-dimethylpyrimidine-2,4-dione
- 5-Bromo-1-cyclohexyl-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
- 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-cyclohexyl-3,6-dimethyl-
- DTXSID40185845
- BRN 0888415
- 32000-83-2
-
- Inchi: 1S/C12H17BrN2O2/c1-8-10(13)11(16)14(2)12(17)15(8)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3
- InChI-sleutel: AUVDXWGCMGMKRM-UHFFFAOYSA-N
- LACHT: BrC1C(N(C)C(N(C=1C)C1CCCCC1)=O)=O
Berekende eigenschappen
- Exacte massa: 300.04741
- Monoisotopische massa: 300.047
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 386
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 40.6Ų
Experimentele eigenschappen
- Dichtheid: 1.467
- Kookpunt: 351.1°C at 760 mmHg
- Vlampunt: 166.1°C
- Brekindex: 1.58
- PSA: 40.62
2,4(1H,3H)-Pyrimidinedione,5-bromo-1-cyclohexyl-3,6-dimethyl- Gerelateerde literatuur
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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